Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester
Description
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester is a sulfonic acid ester derivative featuring a tetrahydro-pyran (THP) ring substituted with a ketone group at the 5-position. This compound combines the sulfonate ester functional group—known for its utility in organic synthesis as a leaving group or protecting group—with a cyclic ether-ketone moiety, which may influence its steric and electronic properties.
Properties
IUPAC Name |
(5-oxooxan-2-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-10-2-6-13(7-3-10)19(15,16)18-9-12-5-4-11(14)8-17-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGJQKHLARZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester involves the reaction of toluene with sulfuric acid to form toluene-4-sulfonic acid . This intermediate is then reacted with 5-oxo-tetrahydro-pyran-2-ylmethyl alcohol under specific conditions to yield the final ester product . The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Chemical Reactions Analysis
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Sulfonic Acid Esters
Example: 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f)
- Structural Similarities : Both compounds contain the toluene-4-sulfonyl group, a hallmark of tosylate derivatives.
- Key Differences: Compound 8f integrates a benzimidazole-sulfonamide scaffold, whereas the target compound features a THP ring with a ketone.
- Reactivity : Tosylates like 8f are typically employed as leaving groups in SN2 reactions. The THP-ketone moiety in the target compound may stabilize transition states in ring-opening reactions or act as a directing group in catalysis.
Table 1: Functional Group Comparison
Carboxylic Acid Methyl Esters
Example: Methyl esters of hydroxydecanoic acids ()
- Structural Contrast: The target compound is a sulfonate ester, whereas describes carboxylic acid methyl esters (e.g., methyl α-hydroxydecanoate).
- Physical Properties :
- Carboxylic acid methyl esters in exhibit lower boiling points (137–173°C at 3 mm Hg) and melting points (34–84°C) due to smaller molecular weights and weaker dipole-dipole interactions.
- Sulfonate esters like the target compound likely have higher boiling points and melting points owing to stronger ionic character from the sulfonate group.
Table 2: Physical Property Comparison
Biological Activity
Toluene-4-sulfonic acid 5-oxo-tetrahydro-pyran-2-ylmethyl ester (CAS Number: 1112179-89-1) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.
- Molecular Formula : C13H16O5S
- Molecular Weight : 284.33 g/mol
The compound features a sulfonic acid group, which is known to enhance solubility and reactivity in biological systems. The presence of the tetrahydropyran ring adds to its structural complexity and potential interactions with biological targets.
The biological activity of Toluene-4-sulfonic acid 5-oxo-tetrahydro-pyran-2-ylmethyl ester is primarily attributed to its interaction with various biomolecules. The sulfonic acid moiety can participate in biochemical reactions, influencing enzyme activities and cellular processes. Specifically, the compound may affect:
- Enzyme Inhibition : The sulfonic acid group can interact with active sites of enzymes, potentially inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting permeability and signaling pathways.
Biological Activity Overview
Research indicates that Toluene-4-sulfonic acid 5-oxo-tetrahydro-pyran-2-ylmethyl ester has several potential biological activities:
- Antimicrobial Activity : Studies have shown that similar sulfonic acid derivatives exhibit antimicrobial properties. This compound's structure suggests it may also possess such activity, although specific data on its efficacy is limited.
- Antitumor Activity : Some derivatives of sulfonic acids have been investigated for their potential in cancer therapy. The unique structure of this compound may also contribute to antitumor effects.
- Biological Intermediary : As an intermediate in organic synthesis, it could be involved in the production of biologically active compounds.
Case Studies and Experimental Evidence
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